Cas no 2138569-86-3 (3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one)
3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- EN300-1158920
- 3-(3-hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one
- 2138569-86-3
- 3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one
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- Inchi: 1S/C12H21NO2/c1-11(2)5-4-9(14)6-10(11)13-7-12(3,15)8-13/h10,15H,4-8H2,1-3H3
- InChI Key: ZAJIRFQMWJVGOW-UHFFFAOYSA-N
- SMILES: OC1(C)CN(C1)C1CC(CCC1(C)C)=O
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 40.5Ų
3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1158920-1.0g |
3-(3-hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one |
2138569-86-3 | 1g |
$0.0 | 2023-06-08 |
3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one
3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one: A Comprehensive Overview
3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexan-1-one is a unique organic compound with the CAS Registry Number 2138569-86-3. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its intriguing structure and potential applications in drug development. The molecule is characterized by a cyclohexanone core, which is substituted with a 4,4-dimethyl group and an azetidine ring containing a hydroxyl and methyl substituent. This combination of structural features makes it a fascinating subject for both theoretical and experimental studies.
The synthesis of 2138569-86-3 involves a series of carefully designed reactions that highlight the versatility of modern organic synthesis techniques. Researchers have employed methodologies such as Stork enamine alkylation, Claisen rearrangement, and Mitsunobu reaction to construct the complex architecture of this compound. These methods not only demonstrate the feasibility of constructing such molecules but also open up new avenues for the synthesis of related compounds with similar structural motifs.
Recent studies have focused on the pharmacological properties of 2138569-86-3, particularly its potential as a neuroprotective agent. Preclinical experiments have shown that this compound exhibits significant activity against oxidative stress and inflammation, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The azetidine ring, a four-membered heterocycle, plays a crucial role in modulating the compound's bioactivity by providing unique steric and electronic properties.
In addition to its neuroprotective effects, 2138569-86-3 has also been investigated for its antibacterial properties. Studies have demonstrated that the compound possesses potent activity against a range of pathogenic bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This finding underscores the potential of this compound as a lead molecule for the development of novel antibiotics, which are urgently needed in light of the global rise in antibiotic resistance.
The structural uniqueness of 2138569-86-3 also makes it an attractive candidate for exploring enzyme inhibition mechanisms. Researchers have utilized computational methods such as molecular docking and dynamics simulations to study how this compound interacts with various enzymes, including kinases and proteases. These studies have provided valuable insights into the design of more potent inhibitors with improved selectivity and efficacy.
From a synthetic biology perspective, 2138569-86-3 serves as a valuable model for understanding the relationship between molecular structure and function. Its complex architecture allows for the exploration of diverse chemical transformations, which can be leveraged to create new compounds with tailored properties. For instance, modifications to the azetidine ring or the cyclohexanone core can lead to derivatives with enhanced solubility, stability, or bioavailability.
Looking ahead, ongoing research is focused on optimizing the synthesis of 2138569-86-3 to achieve higher yields and greater scalability. This is essential for advancing the compound into preclinical and clinical trials, where it can be evaluated for its safety and efficacy in human subjects. Additionally, efforts are underway to explore the compound's potential in other therapeutic areas, such as cancer treatment and cardiovascular diseases.
In conclusion, 2138569-86-3, or 3-(3-Hydroxy-3-methylazetidin-1-yl)-4,4-dimethylcyclohexanone, represents a promising lead molecule with diverse applications in drug discovery and development. Its unique structure, coupled with its potent pharmacological properties, positions it as a key player in advancing our understanding of complex biological systems and addressing unmet medical needs.
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